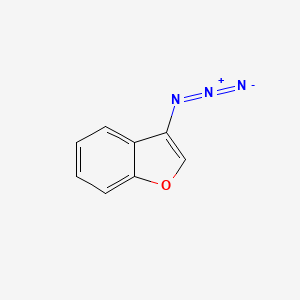
3-Azido-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-benzofuran is a heterocyclic compound that features a benzofuran ring substituted with an azido group at the third position. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The azido group is a versatile functional group in organic synthesis, often used in click chemistry and as a precursor for various transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-benzofuran typically involves the introduction of the azido group to a pre-formed benzofuran ring. One common method is the nucleophilic substitution of a halogenated benzofuran derivative with sodium azide. For example, 3-bromo-1-benzofuran can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols for handling azides, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-benzofuran can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products:
Reduction: 3-Amino-1-benzofuran.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Depending on the nucleophile, various substituted benzofuran derivatives.
Scientific Research Applications
3-Azido-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds, including antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Azido-1-benzofuran largely depends on its chemical transformations and the resulting products. For instance, when used in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets. The specific molecular targets and pathways involved would depend on the nature of the triazole derivatives formed and their intended applications .
Comparison with Similar Compounds
3-Nitro-1-benzofuran: Similar in structure but contains a nitro group instead of an azido group. It undergoes different chemical reactions, such as reduction to an amine.
3-Bromo-1-benzofuran: Precursor for the synthesis of 3-Azido-1-benzofuran via nucleophilic substitution with sodium azide.
3-Amino-1-benzofuran: Can be synthesized from this compound via reduction.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which have diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
62095-87-8 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-azido-1-benzofuran |
InChI |
InChI=1S/C8H5N3O/c9-11-10-7-5-12-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
OHYVMTYZUUXIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















